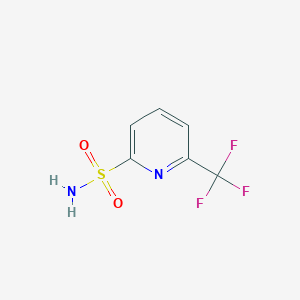
6-(三氟甲基)吡啶-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)pyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide functional group
科学研究应用
6-(Trifluoromethyl)pyridine-2-sulfonamide has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
Biological research: It is employed in studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
作用机制
Target of Action
Many compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in other compounds has resulted in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to affect various biochemical pathways .
Pharmacokinetics
Compounds containing the trifluoromethyl group have been found to have various pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethyl group have been found to have various molecular and cellular effects .
Action Environment
The trifluoromethyl group is known to be relatively stable and environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-(Trifluoromethyl)pyridine with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridine-2-sulfonamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
6-(Trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild bases or acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
相似化合物的比较
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 6-(Trifluoromethyl)pyridine-2-sulfonic acid
- 6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
Uniqueness
6-(Trifluoromethyl)pyridine-2-sulfonamide is unique due to its combination of a trifluoromethyl group and a sulfonamide functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJJIRRQYQKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248970-26-4 |
Source


|
| Record name | 6-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














